2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a fluorophenyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy intermediate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the intermediate.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Final Coupling: The final step involves coupling the oxadiazole intermediate with the dichlorophenoxy intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways. For instance, it may bind to active sites of enzymes, blocking substrate access and thus inhibiting enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy structure.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom.
2-methyl-4-chlorophenoxyacetic acid (MCPA): A herbicide with a methyl group instead of a fluorophenyl group.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to the presence of the oxadiazole ring and the fluorophenyl group, which confer distinct chemical and biological properties compared to other similar compounds. These structural features may enhance its stability, reactivity, and specificity in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H12Cl2FN3O3 |
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Molecular Weight |
396.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide |
InChI |
InChI=1S/C17H12Cl2FN3O3/c1-9(25-14-7-4-11(18)8-13(14)19)17(24)21-16-15(22-26-23-16)10-2-5-12(20)6-3-10/h2-9H,1H3,(H,21,23,24) |
InChI Key |
NAIYDRZVKDXCLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=C(C=C2)F)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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